2-(Chloromethyl)-5-isopropylpyridine
Description
Properties
Molecular Formula |
C9H12ClN |
|---|---|
Molecular Weight |
169.65 g/mol |
IUPAC Name |
2-(chloromethyl)-5-propan-2-ylpyridine |
InChI |
InChI=1S/C9H12ClN/c1-7(2)8-3-4-9(5-10)11-6-8/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
JKPGLVWDJDRWAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=C(C=C1)CCl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The principal synthetic strategy for 2-(Chloromethyl)-5-isopropylpyridine involves the chloromethylation of 5-isopropylpyridine (or its positional isomers), typically by reaction with chloromethyl methyl ether or related chloromethylating agents in the presence of a catalyst. The process requires careful control of temperature, solvent, and catalyst to achieve selective substitution at the chloromethyl position without undesired side reactions.
Method 1: Chloromethylation Using Chloromethyl Methyl Ether
A commonly reported method involves the reaction of 2-isopropylpyridine with chloromethyl methyl ether under catalytic conditions. This method is widely used for the preparation of the hydrochloride salt form of 5-(Chloromethyl)-2-isopropylpyridine, which enhances solubility and stability for further applications.
| Parameter | Details |
|---|---|
| Starting Material | 2-Isopropylpyridine |
| Chloromethylating Agent | Chloromethyl methyl ether |
| Catalyst | Lewis acids or acid catalysts (specific catalyst not always disclosed) |
| Solvent | Typically non-polar or slightly polar solvents (e.g., dichloromethane) |
| Temperature Range | Controlled, typically ambient to moderate heating (exact range varies) |
| Product Form | 5-(Chloromethyl)-2-isopropylpyridine hydrochloride |
| Molecular Formula | C9H13Cl2N |
| Molecular Weight | 206.11 g/mol |
This method is favored for its relatively straightforward approach and the ability to produce the hydrochloride salt directly, which is useful for medicinal chemistry applications.
Method 2: Halogenation via Phosphorus Chloride Reagents and Alkoxy Precursors
Another synthetic route involves the preparation of chloromethyl-substituted pyridines through halogenation of alkoxy-substituted pyridine intermediates. According to patent literature, 2-alkoxy-5-alkoxymethylpyridine derivatives can be converted to chloromethyl derivatives by treatment with inorganic or organic acid chlorides such as phosphorus(V) chloride, phosphorus oxychloride, or thionyl chloride.
| Parameter | Details |
|---|---|
| Starting Material | 2-Alkoxy-5-alkoxymethylpyridine derivatives |
| Halogenating Agents | Phosphorus(V) chloride, phosphorus oxychloride, thionyl chloride |
| Solvent | Aromatic or aliphatic hydrocarbons (e.g., benzene, toluene, dichloromethane) |
| Temperature Range | 0 °C to 200 °C (preferably 10 °C to 120 °C) |
| Reaction Additives | Tertiary amines (triethylamine, pyridine), catalytic formamides, metal halides (e.g., MgCl2, LiCl) |
| Workup | Concentration, filtration, chromatography purification |
| Application | Intermediate in insecticide synthesis, applicable to similar pyridine derivatives |
This process allows for selective halogenation and can be adapted to produce 2-(Chloromethyl)-5-isopropylpyridine by choosing appropriate alkoxy precursors and reaction conditions.
Comparative Summary of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Chloromethylation with chloromethyl methyl ether | 2-Isopropylpyridine | Chloromethyl methyl ether, acid catalyst | Controlled temperature, solvent | Direct synthesis of hydrochloride salt, good selectivity | Requires handling of toxic chloromethyl methyl ether |
| Halogenation of alkoxy precursors | 2-Alkoxy-5-alkoxymethylpyridine | Phosphorus chlorides, tertiary amines | 0–200 °C, various solvents | Versatile, adaptable to various derivatives | Multi-step, requires precursor synthesis |
| Radical bromination (indirect) | 2-Bromo-5-methylpyridine | N-Bromosuccinimide, AIBN | ~75 °C, photochemical | Useful for related derivatives | Indirect, requires further halogen exchange |
Research Findings and Notes
The chloromethylation using chloromethyl methyl ether is the most straightforward and commonly employed method for synthesizing 2-(Chloromethyl)-5-isopropylpyridine hydrochloride, offering good yields and relatively simple purification.
The halogenation of alkoxy-substituted pyridines with phosphorus chlorides provides a robust alternative, especially for industrial-scale synthesis, allowing fine-tuning of reaction parameters and use of different solvents and catalysts to optimize yield and purity.
Radical bromination methods are well-established for related pyridine derivatives and may offer routes to halogenated intermediates that can be converted to chloromethyl derivatives, albeit with more steps and complexity.
Temperature control and solvent choice are critical in all methods to minimize side reactions such as over-chlorination or polymerization.
The hydrochloride salt form of 2-(Chloromethyl)-5-isopropylpyridine is often preferred for its enhanced stability and solubility, which is important for downstream applications in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-isopropylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols to form a variety of derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of 2-methyl-5-isopropylpyridine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, sodium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid is used as the oxidizing agent, and the reactions are usually performed in solvents like acetonitrile or dichloromethane.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride is used as the reducing agent, and the reactions are carried out in solvents like tetrahydrofuran (THF) or ether.
Major Products Formed
Substitution Reactions: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation Reactions: Pyridine N-oxides.
Reduction Reactions: 2-Methyl-5-isopropylpyridine.
Scientific Research Applications
2-(Chloromethyl)-5-isopropylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential use in the development of new drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-isopropylpyridine involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.
Comparison with Similar Compounds
Research Findings and Trends
- Steric Effects : The isopropyl group in 2-(Chloromethyl)-5-isopropylpyridine hinders electrophilic aromatic substitution at the 5-position, directing reactions to the 2- or 4-positions .
- Thermal Stability : Chloromethyl-substituted pyridines generally decompose above 200°C, limiting high-temperature applications.
- Synthetic Optimization : Palladium-catalyzed cross-coupling reactions with the target compound require tailored ligands to mitigate steric hindrance from the isopropyl group.
Biological Activity
2-(Chloromethyl)-5-isopropylpyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including chemical properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C10H12ClN
- Molecular Weight : 183.66 g/mol
- IUPAC Name : 2-(Chloromethyl)-5-isopropylpyridine
- Canonical SMILES : CC(C)C1=CN=CC=C1C(Cl)C
Synthesis
The synthesis of 2-(Chloromethyl)-5-isopropylpyridine typically involves the chloromethylation of 5-isopropylpyridine. This process can be achieved through the reaction of the pyridine derivative with chloromethyl methyl ether in the presence of a Lewis acid catalyst. The reaction conditions, such as temperature and solvent choice, significantly influence the yield and purity of the product.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of compounds related to 2-(Chloromethyl)-5-isopropylpyridine. For instance, derivatives with similar structural features have shown significant inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. One study reported that compounds with chloromethyl groups exhibited enhanced anti-inflammatory activity due to their ability to interact with COX enzymes, yielding IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Structure-Activity Relationship (SAR)
The biological activity of 2-(Chloromethyl)-5-isopropylpyridine can be attributed to its structural components:
- Chloromethyl Group : Enhances reactivity and potential interactions with biomolecules.
- Isopropyl Substituent : Influences lipophilicity and binding affinity to targets.
Preliminary SAR studies suggest that the presence of electron-donating groups such as isopropyl enhances the compound's efficacy in biological systems .
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated that 2-(Chloromethyl)-5-isopropylpyridine and its derivatives significantly reduced inflammatory markers in cell cultures exposed to pro-inflammatory stimuli. The compounds were shown to decrease levels of nitric oxide and prostaglandin E2, suggesting a mechanism involving inhibition of iNOS and COX-2 expression .
- Animal Models : In vivo studies using carrageenan-induced paw edema models revealed that administration of related compounds resulted in a marked reduction in edema formation, indicating effective anti-inflammatory properties. The effective doses (ED50) were comparable to those observed with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Comparative Analysis
A comparison between 2-(Chloromethyl)-5-isopropylpyridine and other pyridine derivatives highlights its unique position in medicinal chemistry:
| Compound | IC50 (μM) | ED50 (μM) | Mechanism |
|---|---|---|---|
| 2-(Chloromethyl)-5-isopropylpyridine | 0.04 ± 0.01 | 9.17 | COX-2 inhibition |
| Celecoxib | 0.04 ± 0.01 | 9.17 | COX-2 selective inhibitor |
| Indomethacin | N/A | 9.17 | Non-selective COX inhibitor |
Q & A
Q. What are the common synthetic routes for preparing 2-(Chloromethyl)-5-isopropylpyridine?
The synthesis typically involves introducing a chloromethyl group to a pre-functionalized pyridine ring. For example, chlorination of 5-isopropylpyridine derivatives using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions can yield the target compound. Reaction optimization often requires anhydrous environments and inert gas purging to minimize side reactions .
Q. How is 2-(Chloromethyl)-5-isopropylpyridine characterized using spectroscopic methods?
Key characterization techniques include:
- NMR Spectroscopy : The chloromethyl group (CH₂Cl) exhibits distinct proton signals at δ 4.5–5.0 ppm (¹H NMR) and carbon signals at δ 40–45 ppm (¹³C NMR). The isopropyl group shows splitting patterns in ¹H NMR due to its two methyl branches .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with the molecular formula C₉H₁₁ClN (calculated m/z: 168.07) .
Q. What safety precautions are necessary when handling 2-(Chloromethyl)-5-isopropylpyridine in laboratory settings?
- Use personal protective equipment (PPE), including nitrile gloves and vapor-resistant goggles.
- Work in a fume hood to avoid inhalation of volatile chlorinated compounds.
- Store in airtight containers away from moisture and oxidizing agents to prevent decomposition .
Advanced Research Questions
Q. What strategies optimize the chloromethylation of 5-isopropylpyridine derivatives?
- Catalytic Systems : Lewis acids like AlCl₃ can enhance electrophilic substitution at the pyridine ring’s reactive positions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve reagent solubility and reaction homogeneity.
- Temperature Control : Maintaining temperatures between 60–80°C balances reaction rate and selectivity, reducing byproducts such as dichlorinated species .
Q. How does steric hindrance from the isopropyl group influence the reactivity of 2-(Chloromethyl)-5-isopropylpyridine?
The bulky isopropyl group at the 5-position directs electrophilic attacks to the less hindered 2- and 4-positions of the pyridine ring. This steric effect is critical in designing substitution reactions, as it impacts regioselectivity in cross-coupling or nucleophilic displacement reactions .
Q. What mechanistic insights explain the compound’s role in synthesizing neonicotinoid analogs?
2-(Chloromethyl)-5-isopropylpyridine serves as a versatile intermediate in constructing neonicotinoid scaffolds. The chloromethyl group undergoes nucleophilic substitution with nitroguanidine or nitromethylene moieties, forming the pharmacophore. Computational studies (e.g., DFT) help predict transition states and optimize bond formation .
Q. How can contradictions in reported reaction yields for this compound be resolved?
Discrepancies often arise from variations in:
- Purity of starting materials (e.g., residual moisture in 5-isopropylpyridine).
- Reaction monitoring : HPLC or GC-MS can track intermediate formation and identify side products. Systematic reproducibility studies under standardized conditions (e.g., fixed solvent ratios, temperature gradients) are recommended to reconcile data .
Methodological Notes
- Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, gas environment) meticulously to ensure reproducibility.
- Analytical Validation : Cross-validate spectroscopic data with computational models (e.g., ChemDraw NMR predictions) to confirm structural assignments.
- Safety Compliance : Regularly review SDS updates and institutional guidelines for chlorinated compound handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
